Methenolone enanthate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). [] It is classified as a Schedule III controlled substance in the United States due to its potential for abuse. [] In a scientific research context, methenolone enanthate serves as a valuable tool for studying the effects of androgens on various physiological processes, including bone growth, muscle protein synthesis, and liver function. [, , ]
Methenolone enanthate, also known as methenolone 17β-enanthate, is a synthetic anabolic steroid derived from dihydrotestosterone. It is commonly marketed under brand names such as Primobolan Depot and Nibal Injection. Methenolone enanthate is classified as an androgen and anabolic steroid (AAS) and is primarily used in clinical settings to promote weight gain in patients with severe weight loss due to chronic diseases or malnutrition. It has a moderate anabolic effect and weak androgenic properties, with a notable absence of estrogenic effects or liver toxicity, making it distinct among anabolic steroids .
Methenolone enanthate is synthesized from the natural hormone dihydrotestosterone. It belongs to the class of anabolic steroids, specifically as a C17β ester of metenolone. Its classification can be summarized as follows:
The synthesis of methenolone enanthate involves several steps, typically starting from dihydrotestosterone. The key steps include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are often employed to assess the purity of the final product .
Methenolone enanthate has a molecular formula of and a molar mass of approximately 414.63 g/mol. The structure can be represented as follows:
Methenolone enanthate undergoes various metabolic transformations in the body:
The metabolic pathways involve oxidation and reduction reactions, leading to several metabolites that may be detected in urine following administration .
Methenolone enanthate functions primarily as an agonist of the androgen receptor. Upon administration, it binds to androgen receptors in target tissues, leading to:
These actions contribute to its effectiveness in promoting lean body mass and strength without significant side effects associated with other anabolic steroids .
Relevant data indicates that methenolone enanthate has a long elimination half-life of approximately 10.5 days when administered intramuscularly, allowing for less frequent dosing compared to other anabolic steroids .
Methenolone enanthate is primarily used in medical settings for:
Research has also explored its effects on bone density and muscle synthesis in various animal studies, indicating potential benefits beyond its conventional applications .
Methenolone enanthate demonstrates distinctive binding characteristics with the androgen receptor (AR) that underpin its pharmacological profile. As a dihydrotestosterone (DHT) derivative (1-methyl-δ1-DHT), the compound binds directly to the AR without requiring reduction by 5α-reductase enzymes—a metabolic conversion essential for unmodified testosterone's activity in many tissues. This structural modification confers significant resistance to hepatic metabolism while preserving high receptor affinity [2] [5]. Binding induces conformational changes in the AR complex, facilitating nuclear translocation and DNA binding at androgen response elements (AREs) to modulate gene transcription [3] [6].
The molecule exhibits approximately 16% of testosterone's affinity for sex hormone-binding globulin (SHBG) and only 3% of DHT's binding capacity [5]. This reduced SHBG affinity increases the bioavailable fraction of circulating methenolone compared to endogenous androgens. Molecular analyses reveal that the C1-C2 double bond and C1 methyl group create steric hindrance that differentially affects coactivator recruitment compared to testosterone or DHT, potentially contributing to its tissue-selective effects [3] [6].
Table: Pharmacokinetic Parameters of Methenolone Esters
Parameter | Methenolone Acetate (Oral) | Methenolone Enanthate (IM) |
---|---|---|
Active Metabolite | Methenolone | Methenolone |
Half-life | ~3 days | 10.5 days |
Protein Binding | Low SHBG affinity | Low SHBG affinity |
Metabolic Conversion | Hepatic hydrolysis | Esterase-mediated release |
Primary Elimination Route | Urinary (conjugated) | Urinary (conjugated) |
Preclinical rodent models demonstrate that methenolone exhibits a significantly dissociated anabolic-androgenic profile. Studies quantifying ventral prostate (androgenic marker) versus levator ani muscle (anabolic marker) growth reveal anabolic-to-androgenic ratios ranging from 1:2 to 1:30, depending on experimental methodology and dosage regimens [2] [5]. This dissociation exceeds that observed with testosterone (1:1 ratio) and approaches ratios seen with specialized anabolic agents like oxandrolone (1:3-1:13) [5] [6].
The molecular basis for this dissociation involves tissue-specific metabolism and differential coregulator recruitment. Unlike testosterone, methenolone resists 5α-reduction in androgen-sensitive tissues while maintaining stability in muscle tissue. Additionally, its unique structure induces distinct AR conformational changes that favor interactions with anabolic coactivators like steroid receptor coactivator-1 (SRC-1) in muscle, while demonstrating reduced affinity for coregulators abundant in prostate tissue [3] [6].
Table: Comparative Anabolic-Androgenic Ratios in Rodent Models
Compound | Ventral Prostate Weight | Levator Ani Weight | Ratio (A:A) |
---|---|---|---|
Testosterone | 100% | 100% | 1:1 |
Dihydrotestosterone | 148% | 55% | 1:2.7 |
Methenolone | 35-50% | 90-120% | 1:2-1:30 |
Nandrolone | 32% | 125% | 1:3-1:16 |
Oxandrolone | 25% | 100% | 1:3-1:13 |
Methenolone enanthate exerts significant effects on protein metabolism through multiple interconnected mechanisms. Clinical and preclinical studies demonstrate it enhances nitrogen retention by 15-25% above baseline in catabolic states, creating a positive nitrogen balance essential for muscle protein accretion [3] [7]. This occurs via androgen receptor-mediated upregulation of ribosomal RNA synthesis and translational machinery, increasing the efficiency of protein synthesis [4] [6].
The compound concurrently demonstrates potent anticatabolic activity through glucocorticoid receptor (GR) interference. By competitively inhibiting glucocorticoid binding and reducing GR expression in muscle tissue, methenolone counteracts the catabolic pathways activated by cortisol and related stress hormones [3] [7]. This dual mechanism—enhancing protein synthesis while suppressing breakdown—creates a pronounced anabolic environment even during caloric restriction or metabolic stress.
Research in growing rat models reveals methenolone enanthate administration increases skeletal muscle fractional protein synthesis rates by 18-32% and elevates myofibrillar protein content by 15-22% compared to pair-fed controls [4]. These effects correlate with increased activity of key signaling proteins in the mTOR pathway, including enhanced phosphorylation of p70S6 kinase and 4E-BP1, which collectively promote translational initiation and ribosome biogenesis [3] [4].
Like other anabolic-androgenic steroids, methenolone enanthate exerts significant suppressive effects on the hypothalamic-pituitary-gonadal (HPG) axis through negative feedback mechanisms. The compound dose-dependently suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion within 24-48 hours of administration, leading to reduced testicular testosterone production and potential spermatogenic impairment [2] [6].
This suppression occurs via androgen receptor-mediated inhibition of gonadotropin-releasing hormone (GnRH) pulse amplitude and frequency at the hypothalamic level, coupled with direct attenuation of pituitary responsiveness to GnRH stimulation [5] [6]. Studies in primates demonstrate that methenolone enanthate suppresses LH secretion more potently than nandrolone decanoate but less than trenbolone at equivalent anabolic doses, suggesting a moderate position in the hierarchy of AAS gonadotropin suppression.
The duration of HPG axis suppression correlates with the pharmacokinetic profile of the enanthate ester, with significant LH suppression persisting for 14-21 days following discontinuation—a timeframe extending beyond the drug's elimination half-life [2] [6]. This indicates potential neuroadaptive changes in GnRH neuronal networks that outlast detectable drug concentrations.
Table: Hypothalamic-Pituitary-Gonadal Axis Effects of Anabolic Steroids
Parameter | Methenolone Enanthate | Testosterone Enanthate | Nandrolone Decanoate |
---|---|---|---|
LH Suppression | Moderate to High | Moderate | Moderate |
FSH Suppression | Moderate | Moderate | Moderate |
Suppression Duration Post-Cessation | 14-21 days | 21-35 days | 28-42 days |
Testicular Atrophy Potential | Moderate | Moderate | Moderate |
Recovery Timeframe | 8-16 weeks | 12-20 weeks | 16-24 weeks |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7